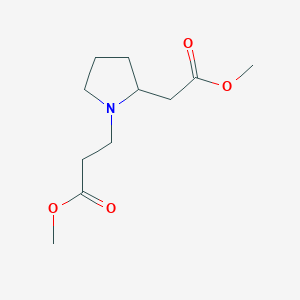

Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate

Description

Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is a pyrrolidine-derived ester featuring a methoxy-oxoethyl substituent at the 2-position of the pyrrolidine ring. Its structure combines a five-membered pyrrolidine ring with ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

1258431-36-5 |

|---|---|

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl 3-[2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate |

InChI |

InChI=1S/C11H19NO4/c1-15-10(13)5-7-12-6-3-4-9(12)8-11(14)16-2/h9H,3-8H2,1-2H3 |

InChI Key |

RDEBIGSNNYUJQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1CCCC1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Esters with Pyrrolidine

- A common approach involves reacting a halogenated methyl ester such as methyl 3-bromopropanoate with pyrrolidine under mild conditions to form the N-substituted pyrrolidine ester intermediate.

- The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.

- Base such as potassium carbonate or triethylamine may be used to neutralize the generated acid and drive the reaction forward.

Reduction and Cyclization (If Starting from Azido Esters)

- In some synthetic sequences, azido esters are reduced to amines using catalytic hydrogenation over palladium on carbon (Pd/C).

- This step is followed by intramolecular cyclization to form the pyrrolidinone ring, which can then be further functionalized.

- Flow hydrogenation reactors or batch processes can be employed for efficient reduction.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Nucleophilic substitution | Methyl 3-bromopropanoate + pyrrolidine, K2CO3, acetonitrile, rt, overnight | Formation of methyl 3-(pyrrolidin-1-yl)propanoate intermediate |

| 2. Alkylation | Intermediate + methyl bromoacetate, base (e.g., K2CO3), acetonitrile, rt to 40°C | Introduction of 2-(2-methoxy-2-oxoethyl) substituent on pyrrolidine nitrogen |

| 3. Purification | Extraction, drying, column chromatography (ethyl acetate/hexane) | Pure methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate |

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton NMR confirms the presence of methoxy group (singlet ~3.6 ppm), methylene protons adjacent to nitrogen and ester groups, and the pyrrolidine ring protons.

- IR Spectroscopy: Characteristic ester carbonyl stretch near 1740 cm⁻¹ and amine-related bands.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion consistent with the formula C11H19NO4.

- Chromatography: TLC and column chromatography used for reaction monitoring and purification with solvent systems such as ethyl acetate/hexane.

Notes on Reaction Optimization and Variations

- Temperature control is crucial to avoid side reactions such as over-alkylation or decomposition.

- Use of mild bases and anhydrous conditions improves yields.

- Alternative alkylating agents or protecting groups can be employed depending on substrate availability.

- Flow hydrogenation protocols provide efficient and scalable reduction steps when azido intermediates are involved.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution + alkylation | Methyl 3-bromopropanoate + pyrrolidine | K2CO3, methyl bromoacetate | Acetonitrile, rt, 12-24h | 50-70% | Straightforward, mild conditions |

| Azido ester reduction + cyclization | Azido ester intermediate | Pd/C, H2 gas | MeOH, rt, batch or flow hydrogenation | 60-80% | Requires hydrogenation setup |

| Diastereoselective reduction (related pyrrolidine esters) | β-enamino esters | NaBH(OAc)3, AcOH or catalytic hydrogenation | THF or MeOH, rt or -78°C | Variable | For stereoselective synthesis of related compounds |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs sharing pyrrolidine, ester, or ketone moieties. Key differences lie in substituent patterns and functional groups, as outlined below:

Table 1: Structural Comparison of Methyl 3-(2-(2-Methoxy-2-Oxoethyl)Pyrrolidin-1-Yl)Propanoate and Analogs

Physicochemical Properties

- However, cyclohexyl derivatives (e.g., methyl 3-(2-oxocyclohexyl)propanoate ) exhibit higher lipophilicity due to their non-aromatic rings.

- Reactivity: The α,β-unsaturated ester in methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate facilitates conjugate addition reactions, whereas the target compound’s saturated chain prioritizes ester hydrolysis or nucleophilic substitution at the pyrrolidine nitrogen.

Biological Activity

Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate, a compound with the CAS number 1895916-24-1, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 267.30 g/mol

- Functional Groups : Contains a pyrrolidine ring, methoxy group, and a propanoate moiety.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways. This mechanism is crucial for the development of novel anticancer therapies.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. The presence of the methoxy group enhances the lipophilicity, which may facilitate membrane penetration and disrupt bacterial cell integrity.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines. The results indicated that the presence of specific functional groups significantly influences their anticancer potency. For instance, derivatives with methoxy substitutions exhibited enhanced activity against colon carcinoma cells (HCT-15) .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives, demonstrating that modifications at the nitrogen atom could lead to increased activity against Gram-positive and Gram-negative bacteria. This compound was included in this study, showing promising results against Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.